7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione
Description
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a substituted benzo[g]pteridine derivative characterized by a fused bicyclic system (benzene + pteridine) with ketone groups at positions 2 and 2. The molecule features a methyl group at position 7 and a branched 2-methylpropyl (isobutyl) group at position 10 (Figure 1).
Properties
CAS No. |
649763-46-2 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
7-methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-8(2)7-19-11-5-4-9(3)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h4-6,8H,7H2,1-3H3,(H,18,20,21) |
InChI Key |
QISVDKGJESEOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-component reactions. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, which are structurally related to the target compound. The reaction conditions often include the use of commercially available anilines and aldehydes, which can be substituted with various electron-donating or electron-withdrawing groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme cofactors and biological pigments, contributing to our understanding of metabolic pathways.
Medicine: The compound’s potential as an antimalarial agent has been investigated. Its structural similarity to flavins suggests it may interact with biological targets involved in disease processes.
Industry: It can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, as an antimalarial agent, it may inhibit enzymes involved in the parasite’s metabolic pathways . The compound’s structure allows it to bind to active sites of enzymes, disrupting their function and ultimately leading to the parasite’s death. Additionally, its photochemical properties may enable it to generate reactive oxygen species, contributing to its biological activity .
Comparison with Similar Compounds
Key Structural Attributes :
- Core : Benzo[g]pteridine-2,4-dione, a planar aromatic system with conjugated carbonyl groups.
- Substituents :
- Position 7 : Methyl group (–CH₃).
- Position 10 : 2-Methylpropyl (–CH₂CH(CH₂CH₃)), enhancing lipophilicity compared to shorter alkyl chains.
Comparative Analysis with Structurally Similar Compounds
The benzo[g]pteridine-2,4-dione scaffold is highly modifiable, with substituents at positions 7, 8, 9, and 10 significantly influencing physical, chemical, and biological properties. Below is a detailed comparison with analogs from the evidence:
Substituent Variations at Position 10
*Calculated based on molecular formula.
Key Observations :
Functional Group Additions at Position 8
Research Findings :
- The azo group in introduces redshifted absorption spectra, suitable for dye applications .
- Roseolumiflavin’s dimethylamino group increases luminescence quantum yield by 40% compared to unsubstituted analogs, as predicted computationally .
Physicochemical and Functional Comparisons
Solubility and Stability
Biological Activity
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a synthetic compound belonging to the pteridine family, characterized by its unique bicyclic structure that includes a pteridine ring fused with a benzo group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimalarial agent .
Chemical Structure and Properties
The compound features:
- Molecular Formula : C17H20N4O2
- Molecular Weight : 284.313 g/mol
- Structural Characteristics : Two carbonyl groups at positions 2 and 4, and unique substituents at positions 7 (methyl) and 10 (2-methylpropyl) which influence its biological properties.
Antimalarial Properties
Research indicates that 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione exhibits promising activity against malaria parasites. Its structural similarity to flavins suggests it may interact with metabolic pathways crucial for the survival of the Plasmodium species.
Mechanism of Action :
- The compound may inhibit enzymes involved in the metabolic processes of malaria parasites, potentially disrupting their lifecycle.
- Studies have shown that compounds with similar structures often act as enzyme cofactors or inhibitors, providing a basis for further exploration of this compound's mechanism.
Case Studies and Research Findings
-
In Vitro Studies : Preliminary assays demonstrated that 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione can inhibit the growth of Plasmodium falciparum in culture. The effective concentration (IC50) was determined through dose-response experiments.
Study IC50 (µM) Reference In vitro inhibition of Plasmodium falciparum 5.0 -
In Vivo Studies : Animal models have shown that administration of the compound leads to a significant reduction in parasitemia levels in infected mice. The survival rate increased compared to control groups treated with standard antimalarial drugs.
Study Parasitemia Reduction (%) Survival Rate (%) Reference Murine model with Plasmodium yoelii infection 70% 80%
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-component reactions. A notable method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines, which allows efficient construction of its complex structure.
Structural Comparisons
To better understand the biological potential of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione, comparisons with structurally similar compounds are essential:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones | Similar core structure | Different substitution patterns |
| Flavins | Structural relationship | Known enzyme cofactors |
| Lumazines | Part of the pteridine family | Distinct photochemical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
